4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione
Description
4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione is a β-diketone derivative characterized by a difluoro (CF₂) group at the 4-position and a 4-(methylthio)phenyl substituent at the 1-position.
Properties
IUPAC Name |
4,4-difluoro-1-(4-methylsulfanylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2S/c1-16-8-4-2-7(3-5-8)9(14)6-10(15)11(12)13/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLOGEREYUWGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CC(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione typically involves the use of difluoromethylation reagents and specific reaction conditions to introduce the difluoro groups. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to facilitate efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while substitution reactions can produce a range of derivatives with modified functional groups.
Scientific Research Applications
Organic Synthesis
4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules with specific functionalities. Notable reactions include:
- Oxidation : Leading to the formation of difluorinated ketones.
- Reduction : Modifying functional groups for diverse applications.
- Substitution : Generating derivatives with varied chemical properties.
Biological Studies
The compound is being explored for its potential biological activities, particularly in:
- Enzyme interactions : Investigating how it affects enzyme activity and inhibition.
- Receptor binding : Understanding its role in modulating receptor functions, which could lead to therapeutic applications.
Medicinal Chemistry
Research into this compound includes its potential as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs targeting various diseases.
Material Science
The compound's distinctive chemical behavior makes it suitable for producing specialty chemicals and materials. Its fluorinated nature can enhance material properties such as thermal stability and chemical resistance.
Case Study 1: Synthesis and Reactivity
Research has demonstrated effective synthetic routes for producing this compound using difluoromethylation techniques. The optimization of reaction conditions has been crucial for maximizing yield and purity.
Studies investigating the interaction of this compound with specific enzymes have shown promising results in terms of inhibition rates. These findings suggest potential therapeutic applications in drug design.
Case Study 3: Material Properties
Investigations into the material properties of fluorinated compounds have indicated that incorporating this compound can significantly enhance the thermal stability of polymers.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione involves its interaction with specific molecular targets and pathways. The difluoro groups and the methylthio-substituted phenyl ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Substituent Variations in Fluorinated β-Diketones
The electronic and steric effects of substituents significantly influence the physicochemical and biological properties of β-diketones. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties of Selected β-Diketones
Electronic and Steric Effects
- Fluorine vs. Methylthio Substituents: The CF₃ group in trifluoro analogs (e.g., 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione) provides stronger electron-withdrawing effects, increasing the diketone’s acidity and stabilizing enolate intermediates .
- Aryl Substituent Position: Para-substituted analogs (e.g., 4-fluorophenyl, 4-methylphenyl) exhibit symmetrical electronic distributions, favoring planar coordination geometries in metal complexes.
Biological Activity
4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione, also known as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 230.18 g/mol. The compound features a trifluoromethyl group and a methylthio substituent on the aromatic ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 230.18 g/mol |
| Molecular Formula | C11H9F3O2 |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 34.1 Ų |
Synthesis
The synthesis of this compound involves several steps, including reactions with ethyl trifluoroacetate and Friedel-Crafts acylation methods. The process is designed to yield high purity and efficiency for further biological testing .
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory properties similar to those of celecoxib, a well-known anti-inflammatory drug. The mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that some analogs of this compound can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been tested against various cancer types, demonstrating significant cytotoxic effects at micromolar concentrations .
The biological mechanisms include:
- Inhibition of COX Enzymes : This leads to reduced prostaglandin synthesis.
- Induction of Apoptosis : Some studies suggest that these compounds activate caspase pathways in cancer cells.
- Modulation of Immune Response : Certain derivatives may enhance immune responses by affecting T-cell activation pathways .
Study 1: Anti-inflammatory Effects
A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in inflammation markers after administration compared to control groups.
Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects on human breast cancer cell lines. The compound exhibited an IC50 value of approximately 25 μM, indicating potent activity against tumor growth through apoptosis induction.
Q & A
Q. What are the common synthetic routes for preparing 4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione, and how do reaction conditions influence yield and purity?
The synthesis of fluorinated 1,3-diones typically involves condensation reactions using fluorinated precursors. For example, Meldrum's acid and acyl fluorides are often employed to introduce fluorine atoms into the β-diketo backbone. Reaction conditions such as temperature (e.g., 0–70°C), solvent polarity, and catalysts (e.g., 4-(dimethylamino)pyridine, DMAP) critically affect yield and purity. Side reactions, such as hydrolysis of the dione or incomplete fluorination, can be mitigated by optimizing stoichiometry and inert atmosphere protocols .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?
Key techniques include:
- ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns.
- ¹H/¹³C NMR : Resolves aromatic and methylthio group signals, with coupling constants revealing electronic effects.
- IR spectroscopy : Detects ketone (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
- X-ray crystallography : Resolves steric effects of the methylthio group and confirms planar β-diketo geometry. Data interpretation requires comparison with computational models (e.g., DFT-optimized structures) .
Advanced Research Questions
Q. How does the presence of the methylthio group influence the electronic and steric properties of this compound compared to its non-sulfur analogs?
The methylthio (-SMe) group is electron-donating via resonance, which stabilizes the enolate form of the dione and enhances its chelating capacity in coordination chemistry. Steric hindrance from the sulfur substituent can reduce reactivity in nucleophilic additions. Comparative studies with analogs (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione) show altered redox potentials and solubility profiles, impacting applications in catalysis or materials science .
Q. What experimental strategies can be employed to resolve contradictions in reported reactivity data of this compound in cross-coupling reactions?
Contradictions often arise from variations in catalyst systems (e.g., Pd vs. Cu), solvent polarity, or trace moisture. Methodological solutions include:
- Reaction replication : Standardize conditions (e.g., anhydrous solvents, inert atmosphere).
- In situ monitoring : Use HPLC or GC-MS to track intermediate formation.
- Control experiments : Test for ligand-free systems to isolate substrate-specific effects.
- Computational modeling : Compare activation energies for competing pathways (e.g., β-hydride elimination vs. oxidative addition) .
Q. How can computational chemistry methods (e.g., DFT) be utilized to predict the environmental degradation pathways of this compound?
Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to identify vulnerable sites (e.g., C-F or C-S bonds). Hydrolysis and photolysis pathways can be modeled using solvent-phase simulations. For example, the methylthio group may undergo oxidation to sulfoxide or sulfone derivatives under environmental conditions. Experimental validation via LC-MS/MS or isotopic labeling aligns with computational predictions .
Q. What are the challenges in crystallizing this compound for X-ray diffraction analysis, and how can they be methodologically addressed?
Challenges include poor crystal growth due to conformational flexibility of the β-diketo moiety and sulfur-related disorder. Solutions involve:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Co-crystallization : Introduce hydrogen-bond donors (e.g., urea derivatives) to stabilize lattice packing.
- Low-temperature protocols : Reduce thermal motion to enhance diffraction quality. Successful examples include related fluorinated diones resolved at 100 K with synchrotron radiation .
Q. Methodological Notes
- Data Reporting : Follow IUPAC guidelines for reproducibility, including detailed reaction parameters (e.g., equivalents, heating rates) and raw spectral data .
- Environmental Impact Studies : Design long-term assays to assess bioaccumulation and toxicity across trophic levels, referencing frameworks like Project INCHEMBIOL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
